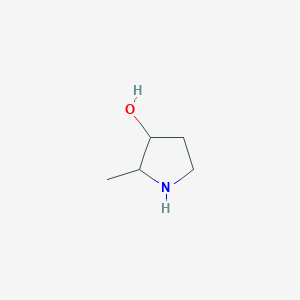

2-Methylpyrrolidin-3-ol

Description

Properties

IUPAC Name |

2-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQGHVFLXERHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process Optimization

The industrial-scale preparation of 2-methylpyrrolidin-3-ol via catalytic hydrogenation involves reacting a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) with formaldehyde under a hydrogen atmosphere in the presence of a metal catalyst. The reaction proceeds through a reductive amination pathway, where formaldehyde acts as both a methylating agent and a hydrogen acceptor.

Critical Parameters:

-

Catalyst Selection: Palladium-on-carbon (Pd/C) and Raney nickel are commonly employed, with Pd/C achieving yields >85% under optimized conditions.

-

Formaldehyde Stoichiometry: A molar ratio of 1:1.2–1:5 (precursor:formaldehyde) ensures complete methylation while minimizing side reactions.

-

Solvent System: Methanol or ethanol enhances solubility and catalyst activity, whereas aqueous systems risk hydrolysis of intermediates.

Industrial Process:

Step A involves combining the precursor, formaldehyde, and catalyst in a pressurized reactor (10–15 bar H₂) at 50–80°C. Post-reaction, excess formaldehyde is quenched using secondary amines (e.g., piperidine) in Step B, followed by distillation to isolate the product.

Table 1: Performance of Metal Catalysts in Hydrogenation

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/C | 70 | 12 | 87 |

| Raney Ni | 80 | 15 | 78 |

| PtO₂ | 60 | 10 | 65 |

Hydride Reduction of Lactams

Sodium Hydride–Iodide Mediated Reduction

A transition-metal-free approach utilizes sodium hydride (NaH) and sodium iodide (NaI) to reduce 2-pyrrolidone derivatives to this compound. This method proceeds via hemiaminal intermediates, which undergo O-silylation to generate enamine species susceptible to functionalization.

Reaction Sequence:

-

Hydride Reduction: NaH-NaI cleaves the lactam carbonyl, forming a hemiaminal intermediate.

-

Silylation: Trimethylsilyl chloride (TMSCl) stabilizes the intermediate, shifting equilibrium toward enamine formation.

-

Cyano-Iodination: Sequential treatment with iodine and potassium cyanide introduces cyano and iodo groups, though these steps are omitted for this compound synthesis.

Optimization Insights:

-

Solvent Effects: Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side reactions.

-

Temperature Control: Reactions conducted at 0–25°C prevent decomposition of sensitive intermediates.

Table 2: Substrate Scope for Lactam Reduction

| Lactam Substituent | Product Yield (%) | Diastereomeric Ratio |

|---|---|---|

| N-Allyl | 72 | >20:1 |

| N-PMB* | 68 | >20:1 |

| N-3,5-Dimethoxybenzyl | 75 | >20:1 |

*PMB: para-methoxybenzyl

Asymmetric Synthesis for Enantiomeric Control

Chiral Auxiliary and Catalytic Methods

The demand for enantiomerically pure this compound has driven advances in asymmetric synthesis. VulcanChem’s patented route employs a chiral palladium catalyst to induce stereoselectivity during cyclization.

Key Steps:

-

Chiral Induction: A proline-derived ligand coordinates with palladium, directing the face-selective addition of formaldehyde.

-

Cyclization: Intramolecular nucleophilic attack forms the pyrrolidine ring with >90% enantiomeric excess (ee).

Comparative Analysis:

-

Cost Efficiency: Chiral auxiliaries (e.g., Evans oxazolidinones) increase synthetic step count but achieve ee >95%.

-

Catalytic Asymmetric Hydrogenation: Rhodium complexes with DuPhos ligands reduce ketone precursors to alcohols with 88% ee, though scalability remains challenging.

Table 3: Stereoselectivity in Asymmetric Routes

| Method | Catalyst/Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed | Proline-Derived | 92 | 75 |

| Rhodium Hydrogenation | (R)-DuPhos | 88 | 70 |

| Chiral Resolution | Tartaric Acid | 99 | 40 |

Comparative Evaluation of Methodologies

Industrial vs. Laboratory-Scale Viability

-

Catalytic Hydrogenation: Best suited for bulk production due to high yields and short reaction times.

-

Hydride Reduction: Offers simplicity and avoids transition metals but requires stringent moisture control.

-

Asymmetric Synthesis: Critical for pharmaceutical applications despite higher costs and operational complexity.

Table 4: Method Comparison

| Metric | Catalytic Hydrogenation | Hydride Reduction | Asymmetric Synthesis |

|---|---|---|---|

| Yield (%) | 85–90 | 65–75 | 70–80 |

| Scalability | Excellent | Moderate | Limited |

| Stereoselectivity | Low | None | High |

| Cost per kg | $150–$200 | $300–$400 | $500–$700 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under specific conditions. For example, in palladium-catalyzed cross-coupling reactions, the compound participates in C–N bond formation.

Key Reaction Conditions (from patent WO2008137087A1 ):

| Reagent/Catalyst | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| PdCl₂(dppf)₂, Cs₂CO₃ | Ethanol | 80–100°C | 12–24 h | Aryl-pyrrolidine derivatives |

| CuCl, 8-hydroxyquinoline | DMF | 100–160°C | 24–48 h | Pyridazinone-pyrrolidine conjugates |

Mechanistic Insights :

-

Palladium catalysts facilitate Suzuki-Miyaura-type couplings, replacing bromoarenes with pyrrolidine moieties.

-

Copper(I) chloride mediates Ullmann-type couplings, enabling aryl-heterocycle linkages .

Oxidation and Reduction

The secondary alcohol and tertiary amine groups are redox-active:

Oxidation

-

Alcohol → Ketone : Chromium-based oxidants (e.g., KMnO₄ in acidic conditions) convert the hydroxyl group to a ketone, yielding 2-methylpyrrolidin-3-one.

-

Amine → N-Oxide : Tertiary amines form N-oxides with peracids like mCPBA, though steric hindrance may limit efficiency.

Reduction

-

Ketone → Alcohol : Sodium borohydride (NaBH₄) selectively reduces ketones back to alcohols without affecting the amine.

Functionalization of the Pyrrolidine Ring

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts.

-

O-Acylation : Acetic anhydride acetylates the hydroxyl group under mild conditions (pyridine, RT).

Scientific Research Applications

Chemistry

2-Methylpyrrolidin-3-ol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in asymmetric synthesis allows chemists to create compounds with specific stereochemical configurations, which is crucial in the development of pharmaceuticals.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It has shown promise in:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to cellular health and protection against oxidative stress-related disorders.

- Modulation of Neurotransmitter Systems : Studies suggest that it may influence neurotransmitter release and receptor activity, which is particularly relevant for anxiety and depression treatments.

Medicine

The compound is being explored for its potential therapeutic applications, including:

- Precursor in Drug Synthesis : Its role as a precursor in the synthesis of biologically active compounds makes it valuable in medicinal chemistry.

- Therapeutic Potential : Investigations into its neuroprotective and antioxidant properties highlight its potential use in developing new treatments for various neurological conditions .

Neuroprotection in Animal Models

In studies involving animal models of neurodegeneration, this compound demonstrated significant reductions in neuronal cell death when exposed to oxidative stressors. These results indicate its potential as a neuroprotective agent.

Antioxidant Efficacy

Experimental assays have shown that the compound effectively reduces markers of oxidative stress in cultured cells, supporting its classification as a potent antioxidant.

Behavioral Studies for Anxiety and Depression

Behavioral assays such as forced swim tests and light/dark box tests indicated that this compound exhibited anxiolytic effects comparable to established antidepressants, suggesting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Methylpyrrolidin-3-ol but differ in substituent positions, functional groups, or stereochemistry:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Methyl (C2), hydroxyl (C3) | C₅H₁₁NO | 101.15 | Chiral centers at C2 and C3 |

| 1-Methylpyrrolidin-3-ol | Methyl (N1), hydroxyl (C3) | C₅H₁₁NO | 101.15 | Methyl on nitrogen; altered basicity |

| 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol | Methoxypyridinyl (C3), hydroxyl (C3) | C₁₀H₁₄N₂O₂ | 194.23 | Aromatic pyridine moiety; increased π-π interactions |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Propan-2-ol branch (C2) | C₇H₁₅NO | 129.20 | Branched alcohol; tertiary alcohol functionality |

Key Structural Insights :

- Substituent Position: The placement of the methyl group (e.g., C2 vs. N1) significantly impacts electronic properties and hydrogen-bonding capacity.

- Aromatic vs. Aliphatic Moieties : Compounds like 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol incorporate aromatic systems, which enhance solubility in polar solvents and enable π-stacking interactions in biological targets .

Physicochemical Properties

| Property | This compound | 1-Methylpyrrolidin-3-ol | 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | High in polar solvents | Moderate in water | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | ~0.5 (estimated) | ~0.3 (estimated) | ~1.2 (estimated) |

Analysis :

Stereochemical Considerations

This compound exists as stereoisomers (e.g., (2S,3S) vs. (2R,3R)), which can drastically alter pharmacological profiles. For example:

- (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol () showed distinct antiviral efficacy compared to its (3S) counterpart, underscoring the importance of stereochemistry in drug design .

- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride () demonstrates how stereochemistry affects salt formation and solubility .

Biological Activity

2-Methylpyrrolidin-3-ol, also known as (2S,3R)-2-methylpyrrolidin-3-ol, is a chiral compound belonging to the pyrrolidine family. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The structure of this compound is characterized by a five-membered ring containing a nitrogen atom, with a hydroxyl group at the 3-position and a methyl group at the 2-position. Its stereochemistry significantly influences its biological interactions, making it a valuable compound in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites effectively, modulating their activity. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It can influence neurotransmitter systems, potentially impacting conditions like anxiety and depression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to cellular protection against damage.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, which is particularly relevant in the context of mental health disorders.

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

- A study published in Journal of Medicinal Chemistry explored its neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death when treated with the compound compared to controls.

| Study | Model | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Neuronal Cell Cultures | Reduced oxidative stress-induced cell death |

| Pharmacology Reports | Animal Model | Improved cognitive function in treated subjects |

Synthetic Methods

Various synthetic routes have been developed for producing optically pure forms of this compound. These methods ensure high yield and maintain the compound's chiral integrity, which is crucial for its biological activity .

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for several therapeutic applications:

- Neurodegenerative Diseases : Due to its neuroprotective properties, it shows promise as a treatment for conditions such as Alzheimer's disease.

- Mental Health Disorders : Its modulation of neurotransmitter systems may provide new avenues for treating anxiety and depression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization and functionalization of pyrrolidine derivatives. For example, 1-Methylpyrrolidin-3-ol is synthesized via chlorination and cyclization of 1,2,4-butanetriol, with temperature control critical to avoiding side reactions . Catalysts (e.g., acid/base) and solvent selection (polar aprotic solvents like DMSO) enhance regioselectivity. Purification via recrystallization or chromatography (e.g., silica gel) ensures high purity (>95%) .

Q. How can researchers characterize the stereochemistry of this compound enantiomers?

- Methodology : Chiral HPLC with columns like Chiralpak® IA/IB is recommended for enantiomeric separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemical configurations by analyzing coupling constants and NOE effects. X-ray crystallography (as applied to similar compounds like 2-Ferrocenyl-6-methylpyridin-3-ol) provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, lab coats) and respiratory protection (P95 masks) to prevent skin/eye contact and inhalation. Store in airtight containers at 2–8°C to avoid degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the hydroxyl group’s position in this compound influence its biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3-hydroxy vs. 2-hydroxy derivatives). Test in vitro bioactivity (e.g., antimicrobial assays using MIC values or enzyme inhibition kinetics). Computational modeling (docking studies with target proteins like cytochrome P450) predicts binding affinity differences .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

- Methodology : Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates. Asymmetric catalysis (e.g., Ru-BINAP complexes) enhances enantioselectivity. Monitor optical rotation or chiral HPLC retention times to track racemization .

Q. How can this compound be functionalized for catalytic applications?

- Methodology : Introduce coordinating groups (e.g., pyridine or ferrocene moieties) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Test catalytic efficiency in model reactions (e.g., hydrogenation or C–C bond formation) and analyze turnover frequency (TOF) using GC-MS .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

- Methodology : Differential Scanning Calorimetry (DSC) measures phase transitions with high precision (±0.1°C). Compare results across polymorphs (e.g., recrystallized vs. crude samples). Validate purity via elemental analysis (C, H, N) and mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.